Dextrose-1-d1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dextrose-1-d1 is synthesized by the selective deuteration of glucose. The process involves the exchange of the hydrogen atom at the first carbon position with deuterium. This can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves the use of deuterated water (D2O) as a source of deuterium. The glucose is dissolved in D2O, and the reaction is catalyzed by a suitable catalyst, such as platinum or palladium, under high pressure and temperature. The product is then purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Dextrose-1-d1 undergoes various chemical reactions similar to those of regular glucose, including oxidation, reduction, and substitution reactions. The presence of deuterium can influence the reaction kinetics and mechanisms, making it a valuable tool for studying reaction pathways .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or nitric acid under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or hydroxides under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield deuterated gluconic acid, while reduction can produce deuterated sorbitol .
Scientific Research Applications
Dextrose-1-d1 is widely used in various fields of scientific research:
Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies, this compound helps trace glucose metabolism pathways and understand cellular processes.
Medicine: It is used in diagnostic imaging and metabolic research to study diseases such as diabetes and cancer.
Industry: This compound is used in the development of new pharmaceuticals and in quality control processes .
Mechanism of Action
Dextrose-1-d1 exerts its effects by participating in metabolic pathways similar to regular glucose. The deuterium atom at the first carbon position allows researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
D-Glucose-6-13C: Another labeled form of glucose where the sixth carbon is replaced with carbon-13.
D-Glucose-1,2,3,4,5,6,6-d7: A fully deuterated form of glucose.
D-Glucose-13C6: Glucose labeled with carbon-13 at all six carbon positions .
Uniqueness
Dextrose-1-d1 is unique due to its selective deuteration at the first carbon position. This specific labeling allows for precise tracking and analysis of glucose metabolism, making it a valuable tool in research applications where detailed metabolic information is required .
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QVTRYHEBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484453 |
Source
|
Record name | Dextrose-1-d1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106032-61-5 |
Source
|
Record name | Dextrose-1-d1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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